

# Evaluating the Therapeutic Potential of Trelegy Ellipta in Published Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of Trelegy Ellipta (fluticasone furoate/umeclidinium/vilanterol) with other therapeutic alternatives for the management of COPD and asthma, based on data from published clinical trials.

### **Overview of Trelegy Ellipta**

Trelegy Ellipta is a combination inhaled corticosteroid (ICS), long-acting muscarinic antagonist (LAMA), and long-acting beta2-adrenergic agonist (LABA)[1][2]. It is indicated for the maintenance treatment of patients with COPD and for the maintenance treatment of asthma in patients aged 18 years and older[1][3]. The FDA-approved strength for both COPD and asthma is fluticasone furoate/umeclidinium/vilanterol 100/62.5/25mcg, with an additional strength of 200/62.5/25mcg for asthma alone[3]. Trelegy Ellipta is not indicated for the relief of acute bronchospasm[2][3].

### **Mechanism of Action**

Trelegy Ellipta combines three active molecules with distinct mechanisms of action to provide comprehensive treatment for obstructive airway diseases:

 Fluticasone Furoate (ICS): A synthetic corticosteroid with anti-inflammatory activity. It works by reducing inflammation in the airways, which is a key component of both COPD and asthma.



- Umeclidinium (LAMA): A long-acting muscarinic antagonist that leads to bronchodilation by blocking the bronchoconstrictor effects of acetylcholine on smooth muscle cells in the airways.
- Vilanterol (LABA): A long-acting beta2-adrenergic agonist that stimulates beta2-adrenergic receptors on airway smooth muscle, resulting in bronchodilation.

The synergistic action of these three components helps to reduce inflammation, relieve airflow obstruction, and improve lung function.



Click to download full resolution via product page

Caption: Signaling pathways for the components of Trelegy Ellipta.

# **Comparative Clinical Trial Data**

The following tables summarize key efficacy and safety data from pivotal clinical trials comparing Trelegy Ellipta to dual therapies and placebo.



| Endpoint                                                             | Trelegy Ellipta<br>(FF/UMEC/VI<br>100/62.5/25 mcg) | Budesonide/Formo<br>terol (400/12 mcg) | p-value |
|----------------------------------------------------------------------|----------------------------------------------------|----------------------------------------|---------|
| Change from baseline<br>in trough FEV1 at<br>Week 24                 | 171 mL                                             | 66 mL                                  | <0.001  |
| Annual rate of moderate/severe exacerbations                         | 0.22                                               | 0.34                                   | <0.001  |
| St. George's Respiratory Questionnaire (SGRQ) Total Score at Week 24 | -6.6                                               | -4.3                                   | <0.001  |

| Endpoint                                             | Trelegy Ellipta<br>(FF/UMEC/VI<br>100/62.5/25 mcg) | Fluticasone<br>Furoate/Vilanterol<br>(100/25 mcg) | p-value |
|------------------------------------------------------|----------------------------------------------------|---------------------------------------------------|---------|
| Change from baseline<br>in trough FEV1 at<br>Week 24 | 110 mL                                             | -3 mL                                             | <0.001  |
| Annualized rate of severe asthma exacerbations       | 0.19                                               | 0.24                                              | 0.036   |



| Adverse Event                     | Trelegy Ellipta | Dual Therapy<br>(ICS/LABA or<br>LAMA/LABA) | Placebo |
|-----------------------------------|-----------------|--------------------------------------------|---------|
| Nasopharyngitis                   | 9-17%           | 7-12%                                      | 7%      |
| Headache                          | 5-9%            | 5-7%                                       | 4%      |
| Upper respiratory tract infection | 3-7%            | 3-5%                                       | 3%      |
| Bronchitis                        | 4-5%            | 3-4%                                       | 3%      |

## **Experimental Protocols**

- Study Design: A 24-week, randomized, double-blind, double-dummy, parallel-group study in patients with advanced COPD.
- Inclusion Criteria: Patients aged 40 years or older with a diagnosis of COPD, a postbronchodilator FEV1 of less than 50% of the predicted value, or a post-bronchodilator FEV1 of 50% to 80% of the predicted value and a history of two or more moderate exacerbations or one severe exacerbation in the previous year.
- Interventions: Patients were randomized to receive either once-daily Trelegy Ellipta (100/62.5/25 mcg) or twice-daily budesonide/formoterol (400/12 mcg).
- Primary Endpoints: Change from baseline in trough FEV1 and the annual rate of moderate or severe exacerbations.
- Study Design: A 24 to 52-week, randomized, double-blind, active-controlled study in adult patients with inadequately controlled asthma.
- Inclusion Criteria: Patients aged 18 years or older with a diagnosis of asthma for at least 12 months, and a pre-bronchodilator FEV1 of less than 80% of the predicted normal value.
- Interventions: Patients were randomized to receive once-daily Trelegy Ellipta (100/62.5/25 mcg or 200/62.5/25 mcg) or once-daily fluticasone furoate/vilanterol (100/25 mcg or 200/25 mcg).



• Primary Endpoint: Change from baseline in trough FEV1 at week 24.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. vondy.com [vondy.com]
- 2. theweek.com [theweek.com]
- 3. scabard.com [scabard.com]
- To cite this document: BenchChem. [Evaluating the Therapeutic Potential of Trelegy Ellipta in Published Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380755#evaluating-the-therapeutic-potential-of-trilexium-in-published-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





